Industrial Synthesis Yield: Isopropenyl Chloroformate Achieves >90% Yield vs. 11-44% for Prior Art Vinyl Chloroformate
The patented industrial synthesis of isopropenyl chloroformate, via reaction of phosgene with a mercury salt (XHg(CH₂CRO)) at 20-70°C in a solvent of dielectric constant >10, achieves yields exceeding 90% [1]. This represents a >2-fold improvement over prior art processes for the structurally analogous vinyl chloroformate, which suffered from yields of only 11% (Kung, 1945), 30-44% (Schaefgen, 1964; Lee, 1965), and 19.4% (Murahashi, 1965) [1].
| Evidence Dimension | Synthetic yield (industrial process) |
|---|---|
| Target Compound Data | >90% |
| Comparator Or Baseline | Vinyl chloroformate (prior art processes): 11% (Kung), 30-44% (Schaefgen/Lee), 19.4% (Murahashi) |
| Quantified Difference | >2-fold increase (90% vs. ≤44%) |
| Conditions | Reaction of phosgene or thiophosgene with mercury salt XHg(CH₂CRO) (R=H or CH₃, X=Cl or -CH₂CRO) at 20-70°C in solvent with dielectric constant >10. |
Why This Matters
The >90% yield enables economically viable industrial-scale procurement and production, a critical advantage over vinyl chloroformate where low yields have historically hindered commercial exploitation.
- [1] Piteau, M. D., & Malfroot, T. A. (1980). U.S. Patent No. 4,210,598. Process for the industrial synthesis of vinyl and isopropenyl chloroformate and thiochloroformate. Washington, DC: U.S. Patent and Trademark Office. View Source
